- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

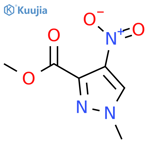

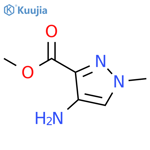

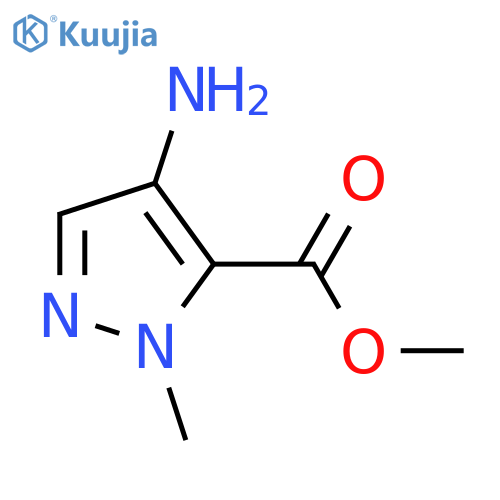

Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

923283-54-9 structure

Nome do Produto:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester

- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER

- methyl 4-amino-2-methylpyrazole-3-carboxylate

- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester

- Z1198164939

- DTXSID50405829

- SCHEMBL1876572

- AS-47539

- 923283-54-9

- STK301303

- AKOS000310173

- ALBB-017927

- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride

- SY276006

- F14191

- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate

- CS-0096248

- EN300-204808

- MFCD04969992

- DB-114750

-

- MDL: MFCD04969992

- Inchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3

- Chave InChI: WMYQZQLKVASMIV-UHFFFAOYSA-N

- SMILES: O=C(C1N(C)N=CC=1N)OC

Propriedades Computadas

- Massa Exacta: 155.069476538g/mol

- Massa monoisotópica: 155.069476538g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 2

- Complexidade: 162

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.3

- Superfície polar topológica: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-204808-0.05g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.05g |

$42.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 1g |

¥1350.0 | 2021-09-08 | ||

| Chemenu | CM332450-5g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 5g |

$790 | 2023-02-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6669-1G |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 1g |

¥ 1,372.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1289200-5g |

Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 97% | 5g |

$600 | 2023-09-03 | |

| TRC | M328485-100mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 100mg |

$87.00 | 2023-05-17 | ||

| Chemenu | CM332450-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 1g |

$329 | 2021-08-18 | |

| TRC | M328485-250mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 250mg |

$98.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 25g |

¥12250.0 | 2021-09-08 | ||

| Enamine | EN300-204808-0.1g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.1g |

$62.0 | 2023-07-10 |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt

Referência

- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referência

- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

Referência

- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C

Referência

- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referência

- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referência

- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt

Referência

- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Método de produção 9

Condições de reacção

Referência

- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt

Referência

- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C

Referência

- Preparation of tankyrase inhibitor for treating cancer, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referência

- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt

Referência

- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt

Referência

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt

Referência

- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt

Referência

- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt

Referência

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt

Referência

- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid, Tetrahedron Letters, 2009, 50(22), 2624-2627

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Literatura Relacionada

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) Produtos relacionados

- 1261645-29-7(3-Chloro-5'-(difluoromethoxy)-2'-fluoropropiophenone)

- 1504560-99-9(5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid)

- 898770-11-1(2,6-Dimethyl-4'-morpholinomethyl benzophenone)

- 1806133-62-9(2-Hydroxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

- 1805837-85-7(2,7-Dibromo-6-difluoromethyl-1H-benzimidazole)

- 91940-04-4(1,3,4-Oxadiazole-2-butanoic acid, 5-methyl-)

- 33123-73-8(4,5-Dimethyl-2-Oxazolecarboxylic Acid Ethyl Ester)

- 1234953-42-4(1-(4-chlorophenyl)methyl-3-{1-(pyridin-2-yl)piperidin-4-ylmethyl}urea)

- 941943-98-2(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(3-fluorophenyl)benzamide)

- 2291091-45-5(ethyl 3-[(2R)-piperidin-2-yl]propanoate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):183.0/640.0